molecular formula C22H16N4OS B2419407 (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477296-68-7

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2419407
CAS No.: 477296-68-7
M. Wt: 384.46
InChI Key: QXSFGIBHYDJSQH-LHLOQNFPSA-N
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Description

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with a unique structure that combines a thiazole ring, a naphthalene moiety, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the naphthalene moiety. The final step involves the introduction of the methoxyaniline group and the cyanide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazole or naphthalene rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole and naphthalene derivatives.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a thiazole ring, a naphthalene moiety, and a methoxyaniline group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFGIBHYDJSQH-LHLOQNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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